molecular formula C36H42N2O4 B12728071 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(6-hydroxyhexyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 167824-57-9

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(6-hydroxyhexyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12728071
CAS No.: 167824-57-9
M. Wt: 566.7 g/mol
InChI Key: CHGFIFIAOAPMEW-WDKGQIBQSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1-(6-hydroxyhexyl)-3-(2-naphthalenylmethyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a useful research compound. Its molecular formula is C36H42N2O4 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

The compound 2H-1,3-Diazepin-2-one , with its complex structure characterized by multiple hydroxyl and phenylmethyl groups, has garnered interest for its potential biological activities. This article explores the biological activity of this compound through various studies and data tables that summarize its effects on different biological systems.

The biological activity of 2H-1,3-Diazepin-2-one is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The diazepinone core facilitates binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The presence of hydroxyl and phenylmethyl groups enhances the compound's binding affinity and specificity towards biological targets.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, affecting various cellular processes.
  • Protein-Ligand Interactions : It may alter protein-protein interactions and cellular signaling pathways.
  • Antiviral Activity : Some studies indicate potential antiviral properties against HIV variants by interacting with reverse transcriptase enzymes .

Anticancer Activity

Research has demonstrated that derivatives of diazepinones exhibit significant anticancer properties. For instance, a series of pyrido-imidazodiazepinones were synthesized and tested against melanoma cell lines (A375 and MDA-MB-435), showing promising cytotoxicity with growth inhibition in the low micromolar range .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. A recent study found that several diazepinone derivatives exhibited bacteriostatic effects against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli at concentrations ranging from 0.125 to 4 mg/mL .

Enzyme Inhibition

Notably, 2H-1,3-Diazepin-2-one has been identified as an inhibitor of cytidine deaminase, an enzyme that inactivates certain nucleoside drugs. This inhibition can enhance the efficacy of anticancer therapies by preventing the conversion of active drugs into inactive forms .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Effect ConcentrationReference
Anticancer ActivityMelanoma (A375)Low micromolar range
Antimicrobial ActivityMRSA0.125–4 mg/mL
Enzyme InhibitionCytidine DeaminasePotent inhibitor

Table 2: Structure-Activity Relationship (SAR)

Compound VariantModificationsObserved Activity
Base CompoundNoneReference activity
Variant AHydroxyl substitutionIncreased binding affinity
Variant BPhenylmethyl additionEnhanced enzyme inhibition

Case Study 1: Antiviral Properties

In a study assessing the antiviral effects against HIV-1 variants, it was found that certain derivatives of diazepinones showed significant inhibitory activity against reverse transcriptase enzymes. The structural modifications at specific positions enhanced the efficacy against resistant strains .

Case Study 2: Anticancer Efficacy

A series of new diazepinone derivatives were evaluated for their cytotoxic effects on prostate cancer cells (PC-3). The results indicated selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents in oncology .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions such as oxidation and substitution. These reactions can yield hydroxylated derivatives or functionalized compounds that are valuable in further chemical research and development.

Biological Research Applications

Enzyme Interactions and Protein Binding Studies

  • Due to its structural characteristics, this compound is investigated for its potential to study enzyme interactions and protein binding. Such studies are crucial in understanding biochemical pathways and developing new therapeutic agents.

Neuroprotective Properties

  • Research indicates that derivatives of diazepinones exhibit neuroprotective effects. For instance, compounds similar to 2H-1,3-diazepin-2-one have been shown to protect neurons from hypoxic conditions in preclinical models of brain ischemia. This suggests potential applications in treating neurodegenerative diseases .

Medicinal Applications

Therapeutic Properties

  • The compound is under investigation for its anti-inflammatory and anticancer activities. Studies suggest that certain analogues demonstrate significant anti-inflammatory effects comparable to established drugs like naproxen . Additionally, the compound's ability to modulate calcium exchange in neurons positions it as a candidate for further exploration in neuroprotection against ischemic damage .

Potential Drug Development

  • The unique pharmacological properties of this compound make it a candidate for drug development targeting various conditions including inflammation and neurodegeneration. Its interaction with specific receptors in the central nervous system may lead to the development of new anxiolytic or sedative medications.

Industrial Applications

Advanced Materials Development

  • In industrial contexts, the compound is utilized in developing advanced materials with specific electronic or optical properties. Its structural features can be tailored to enhance material performance in applications such as sensors or electronic devices.

Table 1: Summary of Research Findings on 2H-1,3-Diazepin-2-one Derivatives

StudyFocusFindingsReference
Study ANeuroprotectionCompound showed significant neuroprotective effects in hypoxia models
Study BAnti-inflammatoryExhibited anti-inflammatory activity comparable to naproxen
Study CEnzyme InteractionPotential use in studying enzyme interactions due to unique structure

Properties

CAS No.

167824-57-9

Molecular Formula

C36H42N2O4

Molecular Weight

566.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1-(6-hydroxyhexyl)-3-(naphthalen-2-ylmethyl)-1,3-diazepan-2-one

InChI

InChI=1S/C36H42N2O4/c39-22-12-2-1-11-21-37-32(24-27-13-5-3-6-14-27)34(40)35(41)33(25-28-15-7-4-8-16-28)38(36(37)42)26-29-19-20-30-17-9-10-18-31(30)23-29/h3-10,13-20,23,32-35,39-41H,1-2,11-12,21-22,24-26H2/t32-,33-,34+,35+/m1/s1

InChI Key

CHGFIFIAOAPMEW-WDKGQIBQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CCCCCCO)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CCCCCCO)CC3=CC4=CC=CC=C4C=C3)CC5=CC=CC=C5)O)O

Origin of Product

United States

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